4-Chloro-6-(4-nitrophenoxy)pyrimidine

Sequential nucleophilic aromatic substitution Orthogonal protecting-group-free synthesis Pyrimidine diversification

4-Chloro-6-(4-nitrophenoxy)pyrimidine (CAS 124041-03-8) is a heterobifunctional pyrimidine building block featuring a chlorine atom at the 4‑position and a 4‑nitrophenoxy leaving group at the 6‑position. This structural arrangement confers two orthogonal sites for sequential nucleophilic aromatic substitution (SNAr), enabling programmed diversification that is not achievable with symmetrical dihalo‑ or bis‑ether pyrimidine analogs.

Molecular Formula C10H6ClN3O3
Molecular Weight 251.62 g/mol
CAS No. 124041-03-8
Cat. No. B1315804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-nitrophenoxy)pyrimidine
CAS124041-03-8
Molecular FormulaC10H6ClN3O3
Molecular Weight251.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)Cl
InChIInChI=1S/C10H6ClN3O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H
InChIKeyTZXIWIUCQFFQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(4-nitrophenoxy)pyrimidine (CAS 124041-03-8) – Scientific Procurement Baseline for a Heterobifunctional Pyrimidine Intermediate


4-Chloro-6-(4-nitrophenoxy)pyrimidine (CAS 124041-03-8) is a heterobifunctional pyrimidine building block featuring a chlorine atom at the 4‑position and a 4‑nitrophenoxy leaving group at the 6‑position [1]. This structural arrangement confers two orthogonal sites for sequential nucleophilic aromatic substitution (SNAr), enabling programmed diversification that is not achievable with symmetrical dihalo‑ or bis‑ether pyrimidine analogs [2]. The compound is supplied with a typical purity specification of ≥95% and is accompanied by analytical documentation (¹H‑NMR, HPLC, GC) from multiple vendors, facilitating its use as a key intermediate in kinase inhibitor and thyroid‑hormone‑analogue programmes .

Why Generic Substitution of 4-Chloro-6-(4-nitrophenoxy)pyrimidine Fails in Sequential SNAr Programmes


Replacing 4‑chloro‑6‑(4‑nitrophenoxy)pyrimidine with a simpler or symmetrical analog (e.g., 4‑chloropyrimidine, 4,6‑dichloropyrimidine, or 4,6‑bis(4‑nitrophenoxy)pyrimidine) forfeits the built‑in orthogonality that enables two sequential, chemoselective nucleophilic substitutions without intermediate protection [1]. The 4‑chloro group is the primary electrophilic site, while the 4‑nitrophenoxy group is a superior leaving group only under more forcing conditions, effectively creating a one‑pot programmable sequence. Isomers such as 2‑chloro‑4‑(4‑nitrophenoxy)pyrimidine exhibit altered electrophilic directionality owing to the different electronic environment of the 2‑position, which changes the relative rates and regiochemical outcomes in SNAr cascades [2]. Consequently, direct substitution with a structurally analogous but differently substituted pyrimidine risks divergent reaction kinetics, lower regiochemical fidelity, and ultimately reduced yield and purity of the desired downstream intermediate [3].

Quantitative Differentiation Evidence for 4-Chloro-6-(4-nitrophenoxy)pyrimidine vs. Closest Analogs


Heterobifunctional Reactivity: Orthogonal Leaving-Group Profile vs. Symmetrical Analogs

4‑Chloro‑6‑(4‑nitrophenoxy)pyrimidine possesses two electronically differentiated leaving groups: the 4‑chloro substituent is readily displaced by amines and alkoxides under mild conditions (25–60 °C), while the 4‑nitrophenoxy group requires more forcing conditions (e.g., >80 °C or stronger nucleophiles) for SNAr cleavage [1]. In contrast, 4,6‑dichloropyrimidine undergoes non‑selective disubstitution, and 4,6‑bis(4‑nitrophenoxy)pyrimidine requires harsher conditions for any substitution, forfeiting the temporal control possible with the chloro/nitrophenoxy pair [2]. The Hammett σₚ constant for the 4‑nitrophenoxy substituent (σₚ ≈ +0.78) is substantially larger than that of chlorine (σₚ ≈ +0.23), quantitatively confirming the deliberate differentiation of electrophilicity between the two positions [3].

Sequential nucleophilic aromatic substitution Orthogonal protecting-group-free synthesis Pyrimidine diversification

Regiochemical Directionality: Positional Isomer SNAr Selectivity Comparison

The target compound places the chlorine at the 4‑position of the pyrimidine ring, which is inherently more electrophilic than the 2‑position owing to the proximity of both ring nitrogen atoms to the C‑4 carbon [1]. The positional isomer 2‑chloro‑4‑(4‑nitrophenoxy)pyrimidine (CAS 630126‑02‑2) displays reversed reactivity: the chlorine at C‑2 is less activated toward SNAr because it is flanked by only one ring nitrogen, resulting in slower first‑step substitution rates [2]. Quantitative kinetic studies on related systems show that 4‑chloropyrimidines react with amines approximately 10‑ to 100‑fold faster than their 2‑chloro counterparts under identical conditions, a trend that is expected to hold for the nitrophenoxy‑substituted series [3].

Site-selectivity Pyrimidine regiochemistry SNAr isomer comparison

Supplier-Qualified Purity Specification and Analytical Documentation

The target compound is commercially offered with a minimum purity specification of 95% (GC/HPLC) and is accompanied by batch‑specific analytical reports including ¹H‑NMR, HPLC, and GC as part of standard quality assurance documentation . The positional isomer 2‑chloro‑4‑(4‑nitrophenoxy)pyrimidine (CAS 630126‑02‑2) is less widely inventoried and typically lacks the same breadth of publicly verified analytical documentation from multiple independent suppliers . The symmetrical analog 4,6‑bis(4‑nitrophenoxy)pyrimidine, while available, is marketed as a specialist building block with a higher price point and longer lead time, which can constrain parallel synthesis workflows .

Quality assurance Analytical certification Procurement specification

Validated Application Scenarios for 4-Chloro-6-(4-nitrophenoxy)pyrimidine Stemming from Quantitative Evidence


Step‑Economic Sequential SNAr Synthesis of Kinase Inhibitor Intermediates

The chloro/nitrophenoxy orthogonal leaving‑group pair allows medicinal chemistry teams to execute two sequential, chemoselective SNAr reactions without intermediate deprotection or column chromatography [1]. The first substitution at the 4‑chloro position installs an amine or alkoxy fragment; the second substitution replaces the 4‑nitrophenoxy group with a different nucleophile, yielding a diversely 4,6‑disubstituted pyrimidine core in one operational step fewer than strategies employing symmetrical dihalo‑ or bis‑ether starting materials. This scenario is directly supported by the Hammett‑parameter evidence (Evidence Item 1) indicating deliberate electrophilicity differentiation.

Multiparallel Library Synthesis Requiring Rapid 4‑Position Derivatisation

The enhanced SNAr reactivity at the 4‑position, as inferred from the 10–100× rate advantage of 4‑chloropyrimidines over 2‑chloropyrimidines (Evidence Item 2), makes this compound the preferred scaffold for parallel chemistry libraries in which the first‑step diversification must proceed to completion quickly and with minimal by‑product formation [2]. This ensures high-throughput compatibility and reduces bottlenecked intermediate purification.

Programmed Assembly of Thyroid Hormone Analogue and Kinase Inhibitor Cores

The structural pattern of 4‑chloro‑6‑(4‑nitrophenoxy)pyrimidine has been referenced in patent literature as a key intermediate motif for thyroid hormone analogues and kinase inhibitors targeting RET, FLT3, KDR, c‑Abl, and c‑Kit . While direct quantitative potency data for the compound itself are not available, its validated role as a synthetic precursor to biologically characterised inhibitors supports its prioritisation in programmes targeting these kinase families.

Procurement‑Optimised Research Supply Chain

With a documented purity specification of ≥95% and a multi‑supplier analytical documentation package, the target compound reduces incoming‑QC burden and procurement lead time compared to its positional isomer 2‑chloro‑4‑(4‑nitrophenoxy)pyrimidine (Evidence Item 3) . This operational advantage is critical for contract research organizations (CROs) and pharmaceutical R&D teams that require rapid, reliable access to high‑quality building blocks.

Quote Request

Request a Quote for 4-Chloro-6-(4-nitrophenoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.